
ニチノール
説明
Nitinol, also known as Nitinol, is a useful research compound. Its molecular formula is Ni14Ti11 and its molecular weight is 1348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nitinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
整形外科および心臓血管外科
ニチノールのユニークな特性は、整形外科および心臓血管手術で使用される医療機器に非常に適しています。 その形状記憶と超弾性により、ステントや骨アンカーなどのデバイスは体内で適応し、最小限の侵襲でサポートを提供し、治癒を促進します .
矯正歯科
矯正歯科では、ニチノールは変形後も元の形状に戻る能力があるため、ブラケットやワイヤーに使用されています。 この特性は、歯に一定の圧力を加え、時間の経過とともに目的の位置に効果的に移動させるのに役立ちます .
固体熱機関
ニチノールの形状記憶効果は、固体熱機関で熱エネルギーを機械的仕事に変換するために利用されています。 この用途は、合金の変態温度以上に加熱されると形状を「記憶する」能力を利用しています .
航空機部品
航空宇宙業界では、ニチノールを航空機部品(「収縮フィット」パイプカップラーなど)に使用しています。 これらの部品は、ニチノールの冷却時に収縮する能力から恩恵を受け、航空機構造の密着性と漏れ防止シールを実現しています .
安全製品
ニチノールは、特定の温度や条件に達すると活性化が必要なデバイスで使用できる、予測可能な変形と回復の挙動を利用した安全製品に用途があります .
眼鏡フレーム
ニチノールの柔軟性と耐久性は、眼鏡フレームに適した素材となっています。 フレームが折れても壊れずに元の形状に戻り、快適さと回復力を提供します .
医療機器
医療機器の分野では、ニチノールの生体適合性と耐食性は不可欠です。 血管ステント、心臓弁、整形外科用ネイルなど、さまざまなインプラントに使用され、長期間にわたる信頼性を提供しています .
電子機器およびアクチュエータ
ニチノールの電気抵抗と形状記憶特性は、機構やシステムを移動または制御するアクチュエータを作成するために電子機器で利用されています。 この用途は、精密な制御が不可欠なマイクロ電気機械システム(MEMS)で重要です .
作用機序
Target of Action
Nitinol, a metal alloy of nickel and titanium, is primarily targeted at applications that require the use of its unique properties: the shape memory effect and superelasticity . These properties make Nitinol an ideal material for various applications, including medical devices such as stents, guidewires, heart valves, occluders, and filters .
Mode of Action
The mode of action of Nitinol is based on its two unique properties: the shape memory effect and superelasticity . The shape memory effect allows Nitinol to undergo deformation at one temperature, maintain its deformed shape when the external force is removed, and then recover its original, undeformed shape upon heating above its "transformation temperature" . Superelasticity, on the other hand, allows the metal to undergo large deformations and immediately return to its undeformed shape upon removal of the external load . Whether Nitinol exhibits shape memory effect or superelasticity depends on whether it is above its transformation temperature during the action .
Biochemical Pathways
Its biocompatibility and potential cytotoxicity due to nickel release have been studied . The biocompatibility of Nitinol is a crucial factor in its use in medical applications, and efforts have been made to reduce nickel leaching and improve biocompatibility .
Pharmacokinetics
The release of nickel ions from nitinol devices and their potential effects have been a subject of study . Efforts have been made to reduce nickel leaching through various surface treatments .
Result of Action
The result of Nitinol’s action is the ability to withstand significant deformation and return to its original shape, either through the shape memory effect or superelasticity . This property allows Nitinol devices to be collapsed into a low profile for insertion into the body (e.g., during a medical procedure), and then expanded to their original shape once in place .
Action Environment
The action of Nitinol is influenced by environmental factors such as temperature and mechanical stress . The transformation between shape memory and superelastic behaviors depends on whether Nitinol is above or below its transformation temperature . Furthermore, the surface properties of Nitinol can be optimized through various treatments to improve its corrosion resistance and biocompatibility .
Safety and Hazards
Nitinol-based cardiovascular devices can undergo corrosion following placement in the body and the resulting corrosion events may have potential implications on the mechanical integrity and biocompatibility of the device . The FDA has outlined considerations on medical devices containing the metal alloy nitinol as part of ongoing efforts to evaluate materials in devices to address potential safety questions .
将来の方向性
生化学分析
Biochemical Properties
Nitinol plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, the surface of nitinol can be modified with calcium phosphate-based compounds to enhance its biocompatibility and promote cell growth . This interaction involves the deposition of calcium phosphate on the nitinol surface, which facilitates the bonding with living tissues such as bone . Additionally, nitinol’s superelasticity and shape memory effect contribute to its ability to withstand mechanical stress and maintain its structural integrity in biological environments .
Cellular Effects
Nitinol has notable effects on various types of cells and cellular processes. Studies have shown that nitinol surfaces support cell adhesion and the formation of a cytoskeleton . The metabolic activity and mineralization patterns of human bone marrow stromal cells on nitinol surfaces indicate that the material is biocompatible and promotes osteointegration . Nitinol also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its effectiveness as a biomaterial for implants .
Molecular Mechanism
The molecular mechanism of nitinol involves its interaction with biomolecules at the molecular level. Nitinol exerts its effects through binding interactions with proteins and enzymes, which can lead to enzyme inhibition or activation . The surface modification of nitinol with bioactive coatings, such as calcium phosphate, enhances its biocompatibility and promotes cell growth . These modifications can also influence gene expression and cellular responses, further contributing to the material’s effectiveness in biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nitinol change over time. The stability and degradation of nitinol are critical factors in its long-term performance as a biomaterial . Studies have shown that surface-modified nitinol samples exhibit improved performance and stability over time . In vitro and in vivo investigations have demonstrated that nitinol maintains its structural integrity and biocompatibility over extended periods, making it suitable for long-term biomedical applications .
Dosage Effects in Animal Models
The effects of nitinol vary with different dosages in animal models. Research has indicated that nitinol exhibits threshold effects, where its biocompatibility and effectiveness are maintained within a specific dosage range . At higher doses, nitinol may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels for safe and effective use in biomedical applications .
Metabolic Pathways
Nitinol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biocompatibility and effectiveness . The surface modification of nitinol with bioactive coatings can affect metabolic flux and metabolite levels, promoting cell growth and tissue integration . These interactions are crucial for the material’s performance in biomedical applications, particularly in promoting osteointegration and bone healing .
Transport and Distribution
Nitinol is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of nitinol in specific tissues, contributing to its effectiveness as a biomaterial . The distribution of nitinol within the body is critical for its performance in biomedical applications, particularly in ensuring its biocompatibility and promoting tissue integration .
Subcellular Localization
The subcellular localization of nitinol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect the activity and function of nitinol, contributing to its effectiveness in biomedical applications . The ability of nitinol to localize within specific cellular compartments is crucial for its performance as a biomaterial, particularly in promoting cell growth and tissue integration .
特性
IUPAC Name |
nickel;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/14Ni.11Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZNVUGXRDIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni14Ti11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52013-44-2 | |
| Record name | Nitinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel, compound with Titanium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


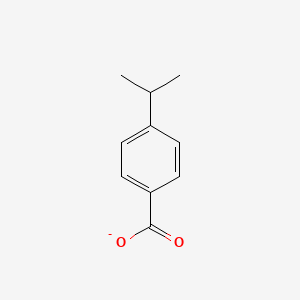
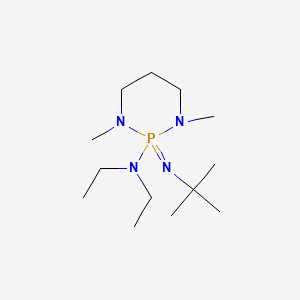
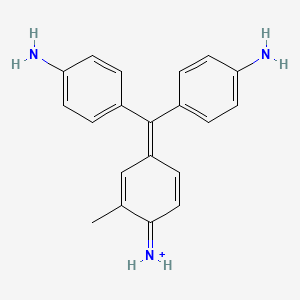
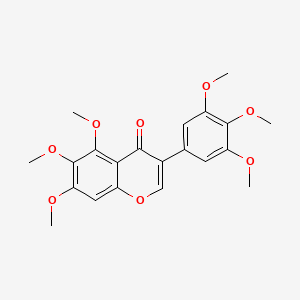
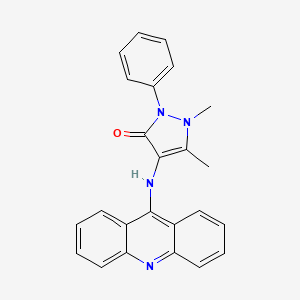
![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)


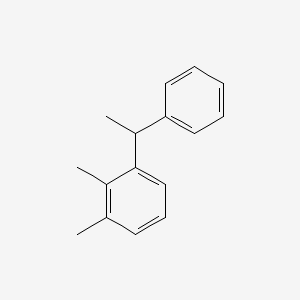
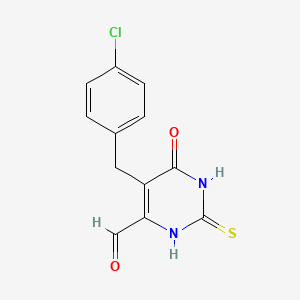

![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)


